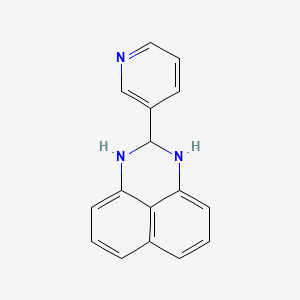
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate: is a chemical compound with the following IUPAC name: 5,6-Dimethoxy-2-methyl-3-(3-sulfonatopropyl)benzothiazol-3-ium . Let’s break down its structure:
Structure:[CH3SO3]-C3H6N2O2S
This compound belongs to the class of benzothiazolium salts and contains both benzothiazole and sulfonate functional groups. It has interesting properties due to its aromatic ring system and charged sulfonate moiety.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-methylbenzothiazole with formaldehyde and dimethylamine, followed by methylation of the resulting intermediate. The sulfonation step introduces the sulfonate group.
Reaction Conditions:Step 1: Condensation of 2-methylbenzothiazole with formaldehyde and dimethylamine.
Step 2: Methylation of the intermediate using methyl iodide.
Step 3: Sulfonation with sulfuric acid or other sulfonating agents.
Industrial Production: Industrial production methods typically involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the sulfonate group.
Reduction: Reduction of the benzothiazolium ring may yield reduced derivatives.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles (e.g., hydroxide, amines) in basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may exhibit biological activity due to its aromatic and charged nature.
Medicine: Potential pharmaceutical applications, although further research is needed.
Industry: Used in dye synthesis and other chemical processes.
Mecanismo De Acción
The exact mechanism of action remains an area of study. It likely interacts with cellular components, affecting biochemical pathways. Further research is essential to elucidate its specific targets.
Comparación Con Compuestos Similares
While there are related benzothiazolium salts, the unique combination of methoxy groups, sulfonate, and methyl substituents sets 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate apart.
Similar Compounds:Benzothiazolium salts: Other derivatives with varying substituents.
Sulfonated compounds: Similar sulfonate-containing molecules.
Propiedades
Fórmula molecular |
C13H18NO5S2+ |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3/p+1 |
Clave InChI |
FZYBQTUSQBICMA-UHFFFAOYSA-O |
SMILES canónico |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)

![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
